molecular formula C11H11NO3 B11896678 Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B11896678
M. Wt: 205.21 g/mol
InChI Key: NDOIRQLQVRXXBG-UHFFFAOYSA-N
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Description

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydroisoquinoline core, a privileged scaffold in pharmacology known for its wide range of biological activities. The oxo and carboxylate functional groups on the saturated ring make this ester a versatile building block for the synthesis of more complex molecules. While specific biological data for this exact ester is limited, its structural similarity to other developed compounds highlights its research value. Notably, related oxo-tetrahydro-isoquinoline carboxylic acid derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway . STING is a central mediator of innate immunity, and its inhibition is a promising therapeutic strategy for treating a range of autoimmune diseases, asthma, and other inflammatory disorders . Furthermore, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid motif is a recognized structure in the development of novel apoptosis inducers, such as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are important targets in oncology . Researchers can utilize this methyl ester as a key synthetic precursor to access these potent acid derivatives for probing biological mechanisms and developing new therapeutic agents. It is supplied for laboratory research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-6-9(7)10(8)13/h4-6,8H,2-3H2,1H3

InChI Key

NDOIRQLQVRXXBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=NC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Lithium Amide Formation : Diisopropylamine reacts with n-butyllithium in tetrahydrofuran (THF) at −78°C to generate a strong base.

  • Enolate Formation : A tetrahydroisoquinoline precursor (exact structure unspecified in) is added, forming a resonance-stabilized enolate.

  • Methyl Acrylate Quench : Methyl acrylate undergoes Michael addition to the enolate, followed by acid work-up and purification via silica gel chromatography.

Key Parameters (Table 1)

StepReagentsTemperatureTimeYield
1Diisopropylamine, n-BuLi/hexane−78°C30 min
2Tetrahydroisoquinoline precursor−78°C30 min
3Methyl acrylate−78°C1.5 hours~80%

Optimization Insights :

  • Solvent Choice : THF ensures optimal enolate stability and reactivity at low temperatures.

  • Temperature Control : Maintaining −78°C prevents side reactions such as polymerization of methyl acrylate.

  • Work-Up : Quenching with aqueous acetic acid neutralizes excess base, while sodium hydrogen carbonate extraction minimizes ester hydrolysis.

Homophthalic Anhydride-Imine Cyclization

An alternative route, adapted from PMC, employs homophthalic anhydride and imines for one-pot cyclization. This method is advantageous for introducing diverse substituents:

Synthetic Pathway

  • Cycloaddition : Homophthalic anhydride reacts with an imine (e.g., derived from benzaldehyde and methylamine) in refluxing toluene, forming a tetrahydroisoquinoline core.

  • Esterification : The intermediate carboxylic acid is treated with methanol under acidic conditions to yield the methyl ester.

Stereochemical Considerations

  • Diastereomer Formation : The reaction favors trans-diastereomers due to thermodynamic control during cyclization.

  • Epimerization : Prolonged heating or basic conditions can equilibrate cis and trans forms, necessitating careful reaction monitoring.

Industrial Scalability (Table 2)

ParameterLaboratory ScaleIndustrial Adaptation
SolventTolueneDichloroethane (DCE)
Temperature110°C (reflux)80–90°C (jacketed reactor)
CatalystNoneLewis acids (e.g., ZnCl₂)
Yield70–75%85–90% (optimized)

Challenges :

  • By-Product Formation : Over-refluxing leads to decomposition, necessitating precise reaction time control.

  • Purification : Silica gel chromatography is replaced with crystallization or distillation in industrial settings to reduce costs.

Comparative Analysis of Methods

Efficiency and Applicability (Table 3)

MethodAdvantagesLimitations
Lithium-MediatedHigh yield (~80%); short reaction timeCryogenic conditions required
Homophthalic AnhydrideTunable substituents; scalableLower yield (70–75%); epimerization risk

Critical Evaluation :

  • The lithium-mediated method is preferred for small-scale, high-purity synthesis, whereas the homophthalic anhydride route offers flexibility for derivative synthesis.

  • Industrial applications may favor continuous flow systems to mitigate low-temperature challenges in Method 1.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with chloroform/methanol (99:1) achieves >97% purity.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product suitable for X-ray analysis.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.72 (s, COOCH₃), δ 2.80–3.20 (m, CH₂ groups in tetrahydro ring).

  • MS (ESI) : [M+H]⁺ at m/z 206.1 confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a study synthesized a library of 8-substituted tetrahydroquinoline derivatives and tested their activity against human cancer cells, including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells. The results demonstrated promising anticancer properties, suggesting that modifications to the tetrahydroisoquinoline structure can enhance efficacy against specific cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that certain derivatives possess significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis indicates that specific functional groups on the tetrahydroisoquinoline scaffold can enhance antimicrobial potency .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. Its unique structure allows for the introduction of diverse functional groups, making it valuable in developing new pharmaceuticals .

Synthesis of Novel Compounds

The compound's reactivity facilitates the synthesis of novel derivatives with enhanced biological activities. For example, researchers have explored modifications to create new classes of compounds with improved anticancer and antimicrobial properties. The ability to easily modify the methyl ester group allows chemists to tailor the pharmacological profile of these derivatives according to specific therapeutic needs .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated various tetrahydroquinoline derivativesIdentified significant antiproliferative effects against multiple cancer cell lines
Antimicrobial Activity Assessment Tested against bacterial strainsFound notable antibacterial activity with specific derivatives showing low MIC values
Organic Synthesis Application Explored use as a building blockDemonstrated versatility in synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the brain, potentially exerting neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and protect against neurodegenerative processes .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Methyl 4-bromo-5,6,7,8-tetrahydro-7-methyl-8-oxo-7-isoquinolinecarboxylate (CAS 1428652-03-2) differs by the addition of a methyl group at position 7 and a bromine at position 4. This substitution increases its molecular weight to 298.13 g/mol (C₁₂H₁₂BrNO₃) and likely alters its reactivity and steric profile compared to the parent compound . Brominated derivatives are often explored for enhanced binding affinity in drug discovery, though this may also reduce solubility.

Tetrahydroisoquinoline Derivatives with Varied Functional Groups

Compounds such as Methyl 5,7,8,9,10,11-hexahydro-13-benzyl-7-oxo-8,11-iminoazepino[1,2-b]isoquinoline-10-carboxylate (from ) feature a fused iminoazepine ring, adding complexity to the core structure. The synthesis of such analogs requires palladium acetate and triphenylphosphine, highlighting the role of transition-metal catalysts in constructing polycyclic systems .

Ester-Modified Analogs

Replacing the methyl ester with an ethyl group, as in Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 259683-86-8), shifts the molecular weight to 207.23 g/mol (C₁₁H₁₃NO₃) and modifies lipophilicity. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could influence metabolic stability in vivo .

Heterocyclic Variants

8-Oxo-5,6,7,8-tetrahydro-thiazolo(3,2-a)(1,3)diazepin-3-carboxylate () replaces the isoquinoline core with a thiazolo-diazepine system.

Table 1: Structural Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (hypothetical) C₁₁H₁₁NO₃ 205.21* None Tetrahydroisoquinoline
Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate C₁₁H₁₀BrNO₃ 284.11 Br at C4 Tetrahydroisoquinoline
Methyl 4-bromo-5,6,7,8-tetrahydro-7-methyl-8-oxo-7-isoquinolinecarboxylate C₁₂H₁₂BrNO₃ 298.13 Br at C4, CH₃ at C7 Tetrahydroisoquinoline
Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate C₁₁H₁₃NO₃ 207.23 Ethyl ester Indolizine
8-Oxo-5,6,7,8-tetrahydro-thiazolo(3,2-a)(1,3)diazepin-3-carboxylate C₈H₈N₂O₃S 212.22* Thiazole ring Thiazolo-diazepine

*Calculated based on molecular formula.

Biological Activity

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the current understanding of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1428651-85-7

Biological Activity Overview

This compound has been investigated for various biological activities, notably its cytotoxic effects against different cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity. For instance, it has been tested against several human cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Carcinoma)15.4
A2780 (Ovarian Carcinoma)12.3
HT-29 (Colorectal Adenocarcinoma)18.9

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is particularly effective against ovarian carcinoma cells.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Cell Cycle Arrest : It affects various phases of the cell cycle, leading to growth inhibition in tumor cells .
  • Inhibition of Metastasis : Some studies suggest that it may also inhibit metastatic potential by affecting cellular adhesion and migration pathways .

Case Studies and Research Findings

Several research articles have highlighted the biological activities of methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline derivatives:

  • Study on Cytotoxicity :
    • Researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their cytotoxic effects on multiple cancer cell lines.
    • The most active derivative showed an IC50 value as low as 12.3 µM against A2780 cells, indicating strong potential for further development as an anticancer agent .
  • Mechanistic Insights :
    • In vitro studies indicated that treatment with methyl 8-oxo derivatives resulted in mitochondrial membrane depolarization and increased ROS levels in treated cells.
    • These findings suggest a pro-apoptotic effect linked to oxidative stress induction .

Q & A

Q. What are the established synthetic routes for Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines with keto-esters under acidic or basic conditions. For example, analogous tetrahydroisoquinoline derivatives are synthesized via Pictet-Spengler reactions using trifluoroacetic acid (TFA) as a catalyst . Optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol vs. dichloromethane) significantly affects yield. A table comparing conditions for similar compounds is provided:
Reaction StepSolventCatalystTemp (°C)Yield (%)
CyclizationEthanolTFA7065–75
EsterificationDCMDMAP2585–90

Purity (>95%) is confirmed via HPLC, as noted in analogous brominated derivatives .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural elucidation combines 1H/13C NMR (to confirm proton environments and carbonyl groups) and X-ray crystallography . For crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths and angles . ORTEP-3 aids in visualizing thermal ellipsoids, ensuring accurate stereochemical assignments .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 221.21 for related quinoline esters) .
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) monitors ester hydrolysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Methodological Answer : Low yields often stem from incomplete ring closure or side reactions. Strategies include:
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves cyclization efficiency .
  • Catalyst screening : Substituent-specific catalysts (e.g., ZnCl2 for electron-deficient substrates) enhance regioselectivity .
  • In situ monitoring : Use FT-IR to track carbonyl intermediate formation (1700–1750 cm⁻¹) and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in crystallographic data between software packages?

  • Methodological Answer : Discrepancies in bond angles/lengths (e.g., SHELXL vs. WinGX outputs) require cross-validation:
  • R-factor analysis : Compare residuals (e.g., R1 < 0.05 for high-resolution data) across programs .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for multi-component crystals .
  • Validation tools : PLATON or Mercury to check for missed symmetry or disorder .

Q. What strategies identify biological targets for this compound?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina screens against enzymes (e.g., kinases) using the compound’s 3D structure (PDB files from crystallography) .
  • SAR studies : Compare with analogs like Ethyl 8-oxo-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, which shows hypnotic activity via GABA receptor modulation .
  • In vitro assays : Measure IC50 against cancer cell lines (e.g., MCF-7) to evaluate antiproliferative potential .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data regarding stereochemistry?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Approaches include:
  • VT-NMR : Variable-temperature experiments to detect conformational exchange (e.g., coalescence of diastereotopic protons) .
  • DFT calculations : Compare computed (Gaussian) and experimental NMR shifts to validate stereoisomers .

Methodological Tables

Table 1 : Key Crystallographic Parameters (Hypothetical Data)

ParameterSHELXL WinGX
R1 (all data)0.0320.041
C-O bond length (Å)1.2141.226
Torsion angle (°)12.311.8

Table 2 : Biological Activity of Structural Analogs

CompoundTargetActivity (IC50)Source
Ethyl 8-oxo-thiazolo[3,2-a]diazepineGABA receptor10 nM
Methyl 7,8-dihydroxyisoquinolineTopoisomerase2.5 µM

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